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Compound of Interest
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Cat. No.: B15231455

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the compound 2-Hydroxy-6-nitrobenzamide. Due to the limited availability of direct
experimental data for this specific molecule in the public domain, this document leverages data
from structurally similar compounds to predict and illustrate the characteristic spectroscopic
features. This guide is intended to serve as a valuable resource for researchers in the fields of
medicinal chemistry, analytical chemistry, and drug development by offering insights into the
anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, along with generalized experimental protocols for their acquisition.

Introduction

2-Hydroxy-6-nitrobenzamide is a substituted aromatic compound of interest in medicinal and
materials chemistry. Its structure, featuring a hydroxyl group, a nitro group, and an amide
functional group on a benzene ring, suggests potential applications in drug discovery and as a
synthetic intermediate. A thorough understanding of its spectroscopic properties is crucial for its
identification, characterization, and quality control. This guide presents a detailed analysis of its
expected spectroscopic signature.

Predicted Spectroscopic Data
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While direct experimental spectra for 2-Hydroxy-6-nitrobenzamide are not readily available,

the following tables summarize the predicted and expected data based on the analysis of

closely related compounds such as 2-nitrobenzamide, 2-hydroxy-5-nitrobenzamide, and other

substituted benzamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic

compounds. The predicted *H and 3C NMR data for 2-Hydroxy-6-nitrobenzamide are

presented below.

Table 1: Predicted *H NMR Data for 2-Hydroxy-6-nitrobenzamide

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~11.0 - 12.0 Singlet 1H Ar-OH
~8.0-8.2 Doublet 1H Ar-H
~7.8-8.0 Doublet 1H Ar-H
~75-7.7 Triplet 1H Ar-H
~7.5 (broad) Singlet 1H -CONH:
~7.3 (broad) Singlet 1H -CONH:

Note: The chemical shifts of the amide protons are highly dependent on the solvent and

concentration.

Table 2: Predicted 13C NMR Data for 2-Hydroxy-6-nitrobenzamide
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Chemical Shift (6, ppm) Assighment
~170 C=0 (Amide)
~155 C-OH

~145 C-NO2

~135 Ar-CH

~125 Ar-CH

~120 Ar-C (quaternary)
~118 Ar-CH

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected
characteristic IR absorption bands for 2-Hydroxy-6-nitrobenzamide are listed below.

Table 3: Predicted IR Data for 2-Hydroxy-6-nitrobenzamide

Wavenumber (cm—?) Intensity Assignment

3450 - 3300 Strong, Broad O-H Stretch (Phenolic)

3350 - 3150 Medium N-H Stretch (Amide)

1680 - 1650 Strong C=0 Stretch (Amide 1)

1620 - 1580 Medium N-H Bend (Amide II)

1550 - 1500 Strong N:-O Asymmetric Stretch
(Nitro)

1350 - 1300 Strong N=0 Symmetric Stretch (Nitro)

1300 - 1200 Strong C-O Stretch (Phenolic)

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio of a compound,
allowing for the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for 2-Hydroxy-6-nitrobenzamide

miz lon

182.04 [M]* (Molecular lon)
166.04 [M-O]*

165.03 [M-OH]*

136.04 [M-NO2]*

121.05 [M-CONH2-O]*

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a
compound such as 2-Hydroxy-6-nitrobenzamide.

NMR Spectroscopy

o Sample Preparation: A 5-10 mg sample of 2-Hydroxy-6-nitrobenzamide would be dissolved
in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-ds, CDCIs, or Acetone-ds) in a
5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0O ppm).

¢ Instrumentation: *H and 13C NMR spectra would be recorded on a 400 MHz or 500 MHz

NMR spectrometer.
¢ IH NMR Parameters:

o Number of scans: 16-64

[¢]

Relaxation delay: 1-2 seconds

o

Pulse width: 30-45 degrees

o

Spectral width: -2 to 12 ppm
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e 13C NMR Parameters:
o Number of scans: 1024-4096
o Relaxation delay: 2-5 seconds
o Pulse program: Proton-decoupled

o Spectral width: 0 to 200 ppm

Infrared (IR) Spectroscopy

» Sample Preparation: For solid samples, an Attenuated Total Reflectance (ATR) accessory is
commonly used. A small amount of the solid sample is placed directly on the ATR crystal.
Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry
potassium bromide and pressing it into a thin disk.

e Instrumentation: An FTIR spectrometer would be used.
e Parameters:

o Spectral range: 4000-400 cm—1

o Resolution: 4 cm

o Number of scans: 16-32

Mass Spectrometry

o Sample Preparation: The sample would be dissolved in a suitable volatile solvent (e.qg.,
methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

 Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped
with an electrospray ionization (ESI) source would be used.

e Parameters:

o lonization mode: Positive or negative ion mode would be tested.
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o Mass range: 50-500 m/z
o Capillary voltage: 3-4 kV
o Source temperature: 100-150 °C

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and
characterization of a novel chemical compound.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical
compound.

Conclusion

This technical guide provides a predictive overview of the spectroscopic data for 2-Hydroxy-6-
nitrobenzamide. While awaiting direct experimental verification, the data presented herein,
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based on analogous structures, offers a solid foundation for researchers working with this and
related compounds. The outlined experimental protocols provide a standardized approach for
obtaining high-quality spectroscopic data, which is essential for unambiguous structure
determination and purity assessment in the context of drug discovery and development.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxy-6-nitrobenzamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15231455#spectroscopic-data-for-2-hydroxy-6-
nitrobenzamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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